2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-pyrazin-2-yl-ethanone
Description
Chemical Structure and Properties The compound 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-pyrazin-2-yl-ethanone (CAS: 1353984-62-9) is a pyrazine derivative with a molecular formula of C₁₁H₁₆N₄O and a molecular weight of 220.28 g/mol . Its structure features:
- A pyrazine ring substituted with an acetyl group at position 1.
- A cyclopropylamine-ethylamino side chain at position 2.
The compound has been cataloged as a discontinued product in synthetic chemistry libraries, suggesting niche applications in early-stage research .
Properties
IUPAC Name |
2-[2-aminoethyl(cyclopropyl)amino]-1-pyrazin-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-3-6-15(9-1-2-9)8-11(16)10-7-13-4-5-14-10/h4-5,7,9H,1-3,6,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNEWTYOLUSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-pyrazin-2-yl-ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the cyclopropylamine derivative, followed by its reaction with pyrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-pyrazin-2-yl-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and pyrazinyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-pyrazin-2-yl-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
(a) 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-furan-2-yl-ethanone (CAS: 1339164-60-1)
- Structure : Replaces the pyrazine ring with a furan ring.
- Molecular Formula : C₁₁H₁₅N₃O₂ (MW: 221.26 g/mol).
- Key Differences :
(b) 2-(Methylamino)-1-(pyrazin-2-yl)ethanone (CAS: 1353972-28-7)
- Structure: Lacks the cyclopropyl group; substitutes a methylamino group.
- Molecular Formula : C₇H₉N₃O (MW: 153.17 g/mol).
- Reactivity: Methylamino groups are less basic than ethylamino-cyclopropylamine, affecting solubility and pH-dependent interactions .
(c) 2 Acetyl Pyrazine (CAS: 22047-25-2)
- Structure : Simplest analogue with only an acetyl group on pyrazine.
- Molecular Formula : C₆H₆N₂O (MW: 122.12 g/mol).
- Key Differences: Applications: Widely used as a flavoring agent (FEMA No. 3126) due to its nutty aroma, unlike the amino-functionalized derivatives .
Table 1: Comparative Properties
Research Findings and Challenges
- Reactivity : Cyclopropane-containing compounds like the target molecule are prone to ring-opening reactions under acidic conditions, limiting their utility in certain synthetic environments .
- Stability: Amino-ethyl groups in pyrazine derivatives are susceptible to oxidation, necessitating protective strategies during synthesis .
Biological Activity
2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-pyrazin-2-yl-ethanone, also known by its CAS number 1353984-62-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a pyrazine ring, a cyclopropyl group, and an aminoethyl moiety. Its molecular formula is C11H16N4O, with a molecular weight of approximately 220.27 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N4O |
| Molecular Weight | 220.27 g/mol |
| Key Functional Groups | Amine, Acetamide, Pyrazine |
The mechanism of action for this compound involves interactions with specific enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites on target proteins, while the pyrazine ring may engage in π-π interactions. These interactions can modulate the activity of the targets, leading to various biological effects, including potential anti-cancer and anti-parasitic activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent inhibitory effects against various cancer cell lines with IC50 values in the nanomolar range.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 25.3 ± 4.6 |
| Compound B | SNU16 (Gastric Cancer) | 77.4 ± 6.2 |
These findings suggest that modifications to the structure can enhance potency and selectivity against specific cancer types .
Antiparasitic Activity
In addition to anticancer properties, this compound has been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Virtual screening and structure-activity relationship (SAR) studies have identified promising analogs that demonstrate sub-micromolar potency in reducing parasitemia in vivo.
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| Compound C | Antiparasitic | 0.10 |
These results highlight the potential for developing new treatments for parasitic infections based on this compound's structure .
Case Studies
- Antitumor Efficacy : A study investigated the efficacy of a series of pyrazine derivatives, including our compound of interest, against human tumor cell lines. Results indicated that certain modifications led to enhanced selectivity and reduced toxicity compared to traditional chemotherapeutics.
- Chagas Disease Treatment : In preclinical trials, derivatives of this compound were tested for their ability to clear T. cruzi from infected hosts. One derivative demonstrated significant reductions in parasitemia levels, validating the compound's potential as an antiparasitic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
